![molecular formula C23H28N4O4 B11523788 N-(4-methoxyphenyl)-N'-(2-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11523788.png)
N-(4-methoxyphenyl)-N'-(2-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-(3-methylbenzoyl)piperazine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its piperazine moiety, which is common in many drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and methylbenzoyl groups may contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the methylbenzoyl group.
4-Methoxybenzenamide: Contains the methoxyphenyl group but lacks the piperazine and methylbenzoyl moieties.
Uniqueness
N’-(4-METHOXYPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H28N4O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[4-(3-methylbenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C23H28N4O4/c1-17-4-3-5-18(16-17)23(30)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-19-6-8-20(31-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
OEJKKDLJIMJJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


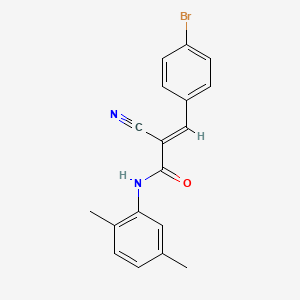
![2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11523717.png)
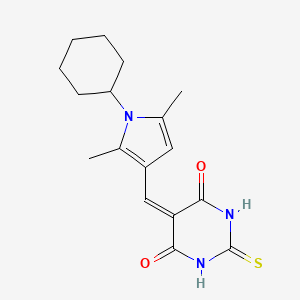
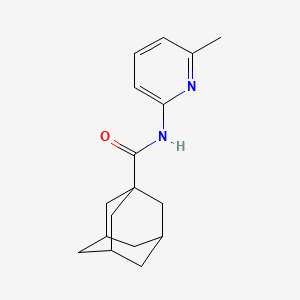
![3-[(biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B11523724.png)

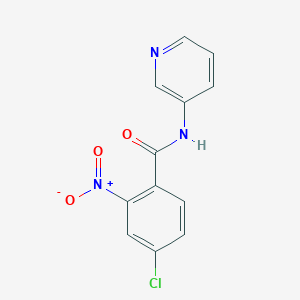
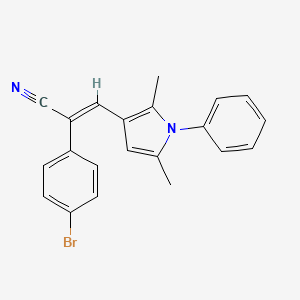
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11523738.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523756.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide](/img/structure/B11523764.png)
![2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B11523770.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11523785.png)
![[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile](/img/structure/B11523793.png)
